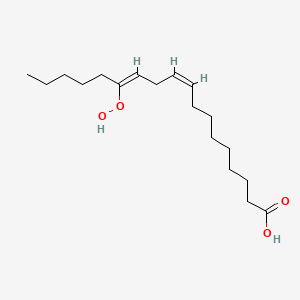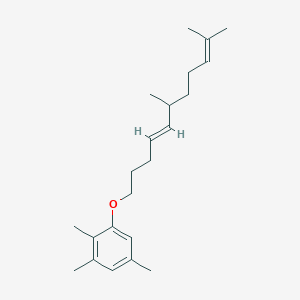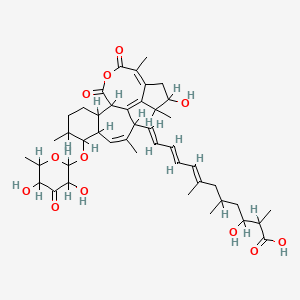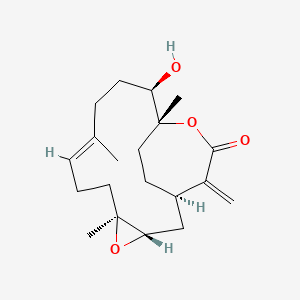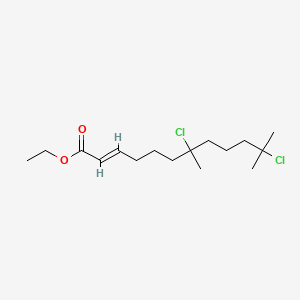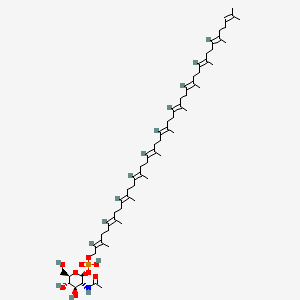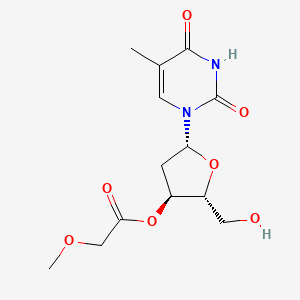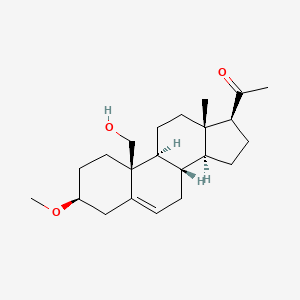![molecular formula C24H23F2NO4 B1238358 N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide CAS No. 505084-42-4](/img/structure/B1238358.png)
N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. The inclusion of the radioactive isotope fluorine-18 (18F) allows for the visualization of biological processes in vivo, making it a valuable tool in medical diagnostics and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a precursor compound is reacted with a fluorine-18 source under specific conditions to incorporate the radioactive isotope .
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure the incorporation of the fluorine-18 isotope. Automated synthesis modules are often used to achieve high radiochemical yields and purity. These modules allow for precise control of reaction parameters, minimizing the risk of contamination and ensuring reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium fluoride and potassium fluoride are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a radiolabeled tracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in PET imaging to visualize and quantify biological processes, such as glucose metabolism and receptor binding.
Medicine: Utilized in the diagnosis and monitoring of diseases, including cancer and neurological disorders, by providing detailed images of metabolic activity.
Mécanisme D'action
The mechanism of action of N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide involves its binding to specific molecular targets within the body. The fluorine-18 isotope emits positrons, which interact with electrons in the surrounding tissue, producing gamma rays. These gamma rays are detected by PET scanners, allowing for the visualization of the compound’s distribution and concentration in vivo .
Comparaison Avec Des Composés Similaires
Similar Compounds
18F-fluoro-2-deoxy-D-glucose (FDG): A widely used radiotracer in PET imaging for studying glucose metabolism.
18F-fluorothymidine (FLT): Used to image cellular proliferation in cancer research.
18F-fluorodopa (FDOPA): Employed in the study of neurological disorders, particularly Parkinson’s disease.
Uniqueness
N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide is unique due to its specific binding properties and the ability to provide detailed images of biological processes. Its structure allows for the incorporation of the fluorine-18 isotope, making it a valuable tool in both research and clinical settings .
Propriétés
Numéro CAS |
505084-42-4 |
|---|---|
Formule moléculaire |
C24H23F2NO4 |
Poids moléculaire |
426.4 g/mol |
Nom IUPAC |
N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C24H23F2NO4/c1-17(28)27(16-18-14-21(29-2)9-11-23(18)30-13-12-25)22-15-19(26)8-10-24(22)31-20-6-4-3-5-7-20/h3-11,14-15H,12-13,16H2,1-2H3/i25-1 |
Clé InChI |
NZVKWLWAFUSDQE-FNNGWQQSSA-N |
SMILES |
CC(=O)N(CC1=C(C=CC(=C1)OC)OCCF)C2=C(C=CC(=C2)F)OC3=CC=CC=C3 |
SMILES isomérique |
CC(=O)N(CC1=C(C=CC(=C1)OC)OCC[18F])C2=C(C=CC(=C2)F)OC3=CC=CC=C3 |
SMILES canonique |
CC(=O)N(CC1=C(C=CC(=C1)OC)OCCF)C2=C(C=CC(=C2)F)OC3=CC=CC=C3 |
Synonymes |
(11C)FEDAA1106 (18F)-FEDAA1106 (18F)FEDAA1106 N-(5-fluoro-2-phenoxyphenyl)-N-(2-fluoroethyl-5-methoxybenzyl)acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


